molecular formula C15H28N2O5 B8050510 propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate

propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate

Cat. No.: B8050510
M. Wt: 316.39 g/mol
InChI Key: LZXRDWXJSROMBJ-NSHDSACASA-N
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Description

Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate is a synthetic compound that features a tert-butoxycarbonyl-protected amino group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate typically involves multiple steps, starting from readily available starting materials. One common approach is to first protect the amino group of L-alanine using tert-butoxycarbonyl (Boc) protection. This is followed by the formation of the oxetane ring through cyclization reactions. The final step involves esterification with propyl alcohol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can target the ester or oxetane ring, leading to different products.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can yield oxetane-3-ol derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions. The oxetane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-prolinate
  • Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valinate

Uniqueness

Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate is unique due to its combination of an oxetane ring and a Boc-protected amino group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a distinct balance of rigidity and flexibility, which can be advantageous in designing molecules with specific biological activities.

Properties

IUPAC Name

propyl (2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-6-7-21-12(18)11(2)17-15(9-20-10-15)8-16-13(19)22-14(3,4)5/h11,17H,6-10H2,1-5H3,(H,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXRDWXJSROMBJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](C)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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